molecular formula C8H11N3O B15259558 2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one

2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one

Cat. No.: B15259558
M. Wt: 165.19 g/mol
InChI Key: FAZRUAFXHWGFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the 2-position, a cyclopropyl group at the 5-position, and a methyl group at the 6-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine to form the desired pyrimidine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyrimidinone derivatives, reduced dihydropyrimidine analogs, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a hydroxyl group at the 4-position.

    2-Amino-6-methyl-4-pyrimidinol: Another analog with a hydroxyl group at the 4-position.

    2-Amino-4-chloro-6-methylpyrimidine: Contains a chlorine atom at the 4-position instead of a hydroxyl group.

Uniqueness

2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one is unique due to the presence of the cyclopropyl group at the 5-position, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-5-cyclopropyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c1-4-6(5-2-3-5)7(12)11-8(9)10-4/h5H,2-3H2,1H3,(H3,9,10,11,12)

InChI Key

FAZRUAFXHWGFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)C2CC2

Origin of Product

United States

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